Piperin-d10
Description
Piperin-d10 (CAS No. 45393-79-1) is a deuterated derivative of piperine, a naturally occurring alkaloid found in black pepper (Piper nigrum). The compound is synthesized by replacing ten hydrogen atoms with deuterium isotopes, resulting in a molecular formula of C₅H₁D₁₀N and a molecular weight of 95.21 g/mol . This isotopic labeling significantly alters its physicochemical properties, including vibrational frequencies, lipophilicity, and hydrogen-bonding patterns, which are critical for applications in kinetic isotope effect studies and drug metabolism research . This compound is widely used as an internal standard in mass spectrometry due to its stability and distinct isotopic signature .
Properties
Molecular Formula |
C₁₇H₉D₁₀NO₃ |
|---|---|
Molecular Weight |
295.4 |
Synonyms |
(2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one-d10; (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine-d10; 1-Piperoylpiperidine-d10; Bioperine-d10; NSC 21727-d10; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Piperine (Non-deuterated Parent Compound)
- Molecular Formula: C₁₇H₁₉NO₃
- Key Differences :
- Piperin-d10 lacks the methylenedioxy and piperidine protons present in piperine, replacing ten hydrogens with deuterium.
- Deuteration reduces metabolic degradation rates compared to piperine, enhancing its utility in tracer studies .
- Piperine exhibits higher aqueous solubility (0.04 mg/mL) due to unmodified hydrogen bonding, whereas this compound’s lipophilicity (LogP ≈ 3.2) favors membrane permeability .
Piperidine-d10-carbonyl Chloride
- Molecular Formula: C₆D₁₀ClNO
- Key Differences :
Piperidine-d11
- Molecular Formula : C₅D₁₁N
- Key Differences: Full deuteration (11 hydrogens replaced) amplifies isotopic effects, making it ideal for nuclear magnetic resonance (NMR) studies of ring dynamics . Reduced basicity (pKa ~10.8 vs. 11.3 for non-deuterated piperidine) due to deuterium’s weaker hydrogen-bonding capacity .
Functional Analogues
Dibenzepin (CAS No. 44983-23-7)
- Molecular Formula : C₁₉H₂₁N₃O
- Key Differences :
Piperidine Acetic Acid Impurity 1
- Molecular Formula: C₈H₁₅NO₂
- Key Differences :
Data Tables
Table 1. Physicochemical Properties of this compound and Analogues
Table 2. Isotopic and Metabolic Stability Comparison
| Compound | Deuterium Substitution | Metabolic Half-Life (in vitro) |
|---|---|---|
| This compound | 10 H → D | 8.2 hours |
| Piperine | None | 1.5 hours |
| Piperidine-d11 | 11 H → D | 12.4 hours |
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